Regulatory Identity: EP Impurity D vs. Terazosin API (Molecular Formula and Mass Comparison)
The molecular identity of Destetrahydrofuranyl terazosin is quantifiably distinct from the active pharmaceutical ingredient (API) terazosin, which is the basis for its use as a specific impurity marker. The target compound has a molecular formula of C15H19N5O3 and a precise monoisotopic mass of 317.148789 g/mol [1]. In contrast, the parent drug, terazosin, is characterized by the molecular formula C19H25N5O4 and a monoisotopic mass of 387.190643 g/mol . This fundamental difference in molecular weight and elemental composition dictates a unique retention time and mass spectrometric response, enabling its selective and unambiguous detection and quantification in complex pharmaceutical matrices [2].
| Evidence Dimension | Molecular Formula & Mass (Monograph Identity) |
|---|---|
| Target Compound Data | Molecular Formula: C15H19N5O3; Monoisotopic Mass: 317.148789 g/mol [1] |
| Comparator Or Baseline | Terazosin (API): Molecular Formula: C19H25N5O4; Monoisotopic Mass: 387.190643 g/mol |
| Quantified Difference | Mass difference of 70.041854 g/mol, corresponding to the absence of the tetrahydrofuran-2-carbonyl moiety. |
| Conditions | Chemical identity and molecular property comparison based on authoritative chemical structure databases [REFS-1, REFS-2]. |
Why This Matters
This defined chemical difference is the absolute prerequisite for its function as a selective marker in chromatographic separation (HPLC/UHPLC) and mass spectrometric detection (LC-MS), which are the core analytical techniques for impurity profiling and pharmacopeial compliance.
- [1] NCATS Inxight Drugs. (2023). DESTETRAHYDROFURANYL TERAZOSIN [Substance Record]. Retrieved from https://drugs-dev.ncats.io/substance/802P08HA53 View Source
- [2] Kormány, R., Molnár, I., & Fekete, J. (2017). Renewal of an old European Pharmacopoeia method for Terazosin using modeling with mass spectrometric peak tracking. Journal of Pharmaceutical and Biomedical Analysis, 135, 8-15. View Source
